![molecular formula C28H18O B12606596 1-(Benzo[a]pentacen-3-yl)ethan-1-one CAS No. 646060-22-2](/img/structure/B12606596.png)
1-(Benzo[a]pentacen-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[a]pentacen-3-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzo[a]pentacene moiety attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[a]pentacen-3-yl)ethan-1-one typically involves the reaction of benzo[a]pentacene with ethanone derivatives under specific conditions. One common method involves the Friedel-Crafts acylation of benzo[a]pentacene using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[a]pentacen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Benzo[a]pentacen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-(Benzo[a]pentacen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Indolizin-3-yl)ethan-1-one: Known for its use as a selective CBP bromodomain inhibitor in prostate cancer treatment.
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-ol: Utilized in various chemical syntheses and known for its biological activities.
Uniqueness
1-(Benzo[a]pentacen-3-yl)ethan-1-one stands out due to its unique benzo[a]pentacene structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a scaffold for drug design.
Propriétés
Numéro CAS |
646060-22-2 |
|---|---|
Formule moléculaire |
C28H18O |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(7-hexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4(9),5,7,10,12,14,16,18,20,22,24-tridecaenyl)ethanone |
InChI |
InChI=1S/C28H18O/c1-17(29)18-8-9-27-21(10-18)6-7-22-13-25-14-23-11-19-4-2-3-5-20(19)12-24(23)15-26(25)16-28(22)27/h2-16H,1H3 |
Clé InChI |
GQGCCMASHILADX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3=CC4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
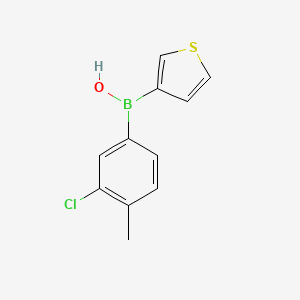
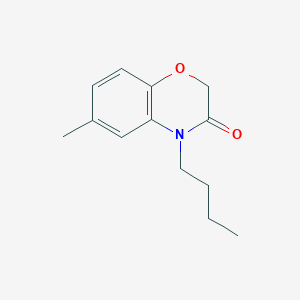

![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
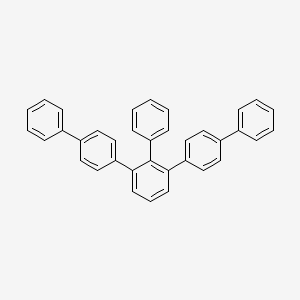
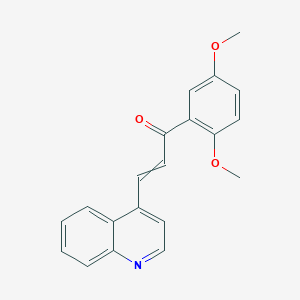
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)

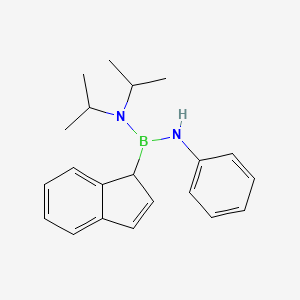
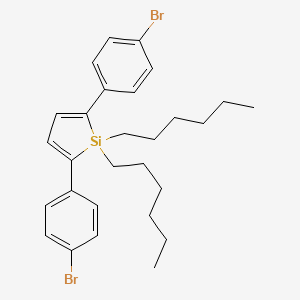
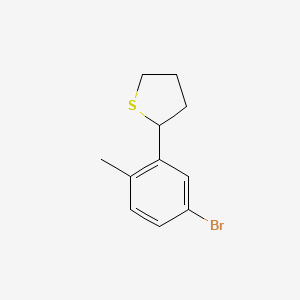
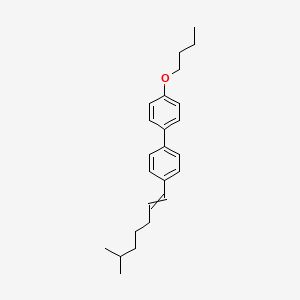
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
